molecular formula C10H9BrF2O2 B15206588 3-(2,2-Difluoroethoxy)phenacyl bromide

3-(2,2-Difluoroethoxy)phenacyl bromide

Cat. No.: B15206588
M. Wt: 279.08 g/mol
InChI Key: YTESSXPNKUBVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethoxy)phenacyl bromide is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is also known by its IUPAC name, Ethanone, 2-bromo-1-[3-(2,2-difluoroethoxy)phenyl] . This compound is characterized by the presence of a bromine atom attached to a phenacyl group, which is further substituted with a difluoroethoxy group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)phenacyl bromide typically involves the bromination of acetophenone derivatives. One common method involves the reaction of acetophenone with bromine in the presence of a catalyst such as anhydrous aluminum chloride in an organic solvent like ether . The reaction is carried out under controlled conditions, with the bromine being added gradually to the acetophenone solution while maintaining a low temperature using an ice bath. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)phenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)phenacyl bromide is unique due to the presence of the difluoroethoxy group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

2-bromo-1-[3-(2,2-difluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H9BrF2O2/c11-5-9(14)7-2-1-3-8(4-7)15-6-10(12)13/h1-4,10H,5-6H2

InChI Key

YTESSXPNKUBVCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.